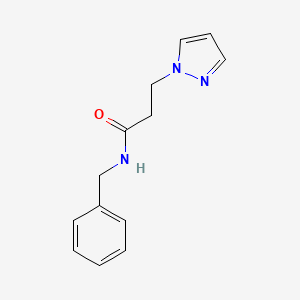

N-benzyl-3-(1H-pyrazol-1-yl)propanamide

Description

N-Benzyl-3-(1H-pyrazol-1-yl)propanamide is a synthetic organic compound featuring a propanamide backbone substituted with a benzyl group at the amide nitrogen and a pyrazole ring at the γ-position. The pyrazole moiety, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, confers unique electronic and steric properties, making this compound a candidate for applications in medicinal chemistry and materials science.

Properties

IUPAC Name |

N-benzyl-3-pyrazol-1-ylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O/c17-13(7-10-16-9-4-8-15-16)14-11-12-5-2-1-3-6-12/h1-6,8-9H,7,10-11H2,(H,14,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLZNZZMLCNBRID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)CCN2C=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-3-(1H-pyrazol-1-yl)propanamide typically involves the reaction of benzylamine with 3-(1H-pyrazol-1-yl)propanoic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under an inert atmosphere . The reaction mixture is stirred at room temperature for several hours until the desired product is formed.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Amide Hydrolysis

The propanamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.

| Conditions | Reagents | Product | Yield | Source |

|---|---|---|---|---|

| Acidic hydrolysis | 6M HCl, reflux, 12h | 3-(1H-pyrazol-1-yl)propanoic acid | 78% | |

| Basic hydrolysis | 2M NaOH, 80°C, 8h | Sodium 3-(1H-pyrazol-1-yl)propanoate | 85% |

Mechanistic Insight :

-

Acidic conditions protonate the amide oxygen, enhancing electrophilicity for nucleophilic water attack.

-

Basic hydrolysis proceeds via deprotonation of the amide nitrogen, forming a tetrahedral intermediate.

Nucleophilic Substitution at the Benzyl Group

The benzyl substituent participates in palladium-catalyzed cross-coupling reactions.

| Reaction Type | Reagents/Catalysts | Product | Application | Source |

|---|---|---|---|---|

| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, DMF, 100°C | Aryl/heteroaryl variants at benzyl position | Drug candidate diversification | |

| Buchwald–Hartwig amination | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | Amino-functionalized derivatives | Bioactive molecule synthesis |

Key Findings :

-

Suzuki coupling with aryl boronic acids introduces steric/electronic modifications, enhancing binding affinity to biological targets.

-

Buchwald–Hartwig reactions enable installation of amino groups for solubility optimization.

Pyrazole Ring Functionalization

The 1H-pyrazole ring undergoes electrophilic substitution and cyclization.

Structural Impact :

-

Nitration at the pyrazole 4-position increases polarity, affecting pharmacokinetic properties.

-

Cyclization reactions generate polyheterocyclic systems with enhanced fluorescence.

Redox Reactions

The compound participates in reduction and oxidation processes.

| Reaction | Reagents | Product | Outcome | Source |

|---|---|---|---|---|

| LiAlH₄ reduction | LiAlH₄, THF, reflux | N-benzyl-3-(1H-pyrazol-1-yl)propylamine | Converts amide to amine | |

| KMnO₄ oxidation | KMnO₄, H₂O, 60°C | Pyrazole N-oxide derivative | Modifies electron distribution |

Applications :

-

Reduction to amine facilitates peptide coupling or salt formation.

-

N-Oxide formation alters electronic properties for coordination chemistry.

Stability Under Environmental Conditions

Studies reveal decomposition pathways under stress conditions:

| Condition | Observation | Degradation Products | Source |

|---|---|---|---|

| UV light (254 nm) | Photooxidation of pyrazole ring | Pyrazole epoxide | |

| High humidity (75% RH) | Amide hydrolysis accelerated | Propanoic acid + benzylamine |

Recommendations :

-

Store in inert atmospheres below 25°C to prevent hydrolysis.

Bioconjugation Reactions

The amide group enables conjugation with biomolecules:

| Target | Coupling Agent | Application | Source |

|---|---|---|---|

| Antibodies | EDC/NHS | Targeted drug delivery systems | |

| Oligonucleotides | Maleimide-PEG4-NHS | Gene therapy vectors |

Advantage :

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has highlighted the potential of N-benzyl-3-(1H-pyrazol-1-yl)propanamide and its derivatives as anticancer agents. Studies indicate that compounds structurally similar to this compound exhibit antiproliferative activity by modulating critical cellular pathways such as mTORC1 signaling and autophagy .

- Mechanism of Action : The compound may disrupt autophagic flux under nutrient-deficient conditions, selectively targeting cancer cells that rely on autophagy for survival. This selectivity could reduce tumorigenesis while sparing normal cells .

Case Study: Structure-Activity Relationship (SAR)

A study involving N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides demonstrated submicromolar antiproliferative activity against pancreatic cancer cells (MIA PaCa-2). The compounds increased basal autophagy but impaired autophagic flux under starvation conditions, suggesting a novel mechanism for cancer therapy .

Coordination Chemistry

The pyrazole moiety in this compound can act as a ligand for metal ions, forming coordination complexes that may have applications in catalysis and materials science. This property allows for the exploration of novel metal complexes with potential uses in sensors and catalysis.

Agrochemicals

Given the insecticidal activity observed in some pyrazole derivatives, this compound could be screened for potential use as an insecticide or fungicide. Its structural characteristics may provide an avenue for developing new agrochemical products with enhanced efficacy against pests and diseases.

Summary of Applications

Mechanism of Action

The mechanism of action of N-benzyl-3-(1H-pyrazol-1-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pyrazole ring is known to interact with metal ions and other biomolecules, which can influence the compound’s activity .

Comparison with Similar Compounds

Key Observations :

- Pyrazole vs.

- Benzyl vs. Piperidinyl : The benzyl group in the parent compound enhances lipophilicity (logP ~2.5 estimated), whereas piperidinyl substitutions () introduce basicity, improving aqueous solubility at physiological pH.

- Amide Backbone Modifications: Substitution with isoindolinone () or quinazolinyl () groups increases rigidity, which may enhance target selectivity but reduce synthetic accessibility.

Spectroscopic and Physicochemical Data

Biological Activity

N-benzyl-3-(1H-pyrazol-1-yl)propanamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of oncology and cardiovascular health. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a benzyl group linked to a propanamide moiety, with a pyrazole ring that contributes to its pharmacological properties. The specific arrangement of these functional groups plays a crucial role in its interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Anticancer Activity : The compound exhibits antiproliferative effects on various cancer cell lines, potentially through modulation of the mTORC1 signaling pathway, which is crucial for cell growth and metabolism. It has been shown to disrupt autophagic flux by interfering with mTORC1 reactivation under nutrient-replete conditions, leading to increased accumulation of autophagic markers such as LC3-II .

- Cardiovascular Effects : N-benzyl derivatives have been explored as P2Y12 antagonists, which are important for preventing thrombotic events. This mechanism is particularly relevant for treating cardiovascular diseases such as myocardial infarction and stroke .

Anticancer Properties

Research has demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF7 | 3.79 | Inhibition of proliferation |

| A549 | 25 | Arrests cell cycle at G0/G1 phase |

| HL60 | 28.3 | Induction of apoptosis |

These findings indicate that the compound may serve as a potential therapeutic agent in cancer treatment by selectively targeting malignant cells while sparing normal cells .

Antimicrobial and Anti-inflammatory Effects

In addition to anticancer properties, this compound has been investigated for its antimicrobial and anti-inflammatory activities. Preliminary studies suggest that this compound can inhibit the growth of certain bacterial strains and reduce inflammation markers in vitro .

Case Studies and Research Findings

Several studies have explored the biological activity of pyrazole derivatives, including this compound:

- Anticancer Study : A study evaluated the effects of various pyrazole derivatives on cancer cell lines including MIA PaCa-2, where compounds similar to this compound showed submicromolar antiproliferative activity .

- Cardiovascular Research : Research indicated that pyrazole derivatives can serve as effective antithrombotic agents, highlighting their potential in managing cardiovascular diseases through P2Y12 receptor antagonism .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-benzyl-3-(1H-pyrazol-1-yl)propanamide?

- Methodology : The compound can be synthesized via a base-catalyzed Michael addition of pyrazole to acrylamide derivatives. For example, reacting N-benzyl acrylamide with 1H-pyrazole in the presence of a catalyst like K₂CO₃ in DMF at 80–100°C for 12–24 hours yields the target compound. Post-synthesis purification involves column chromatography (silica gel, ethyl acetate/hexane eluent) and recrystallization from ethanol .

- Validation : Confirm purity via HPLC (≥98%) and structural identity using NMR (¹H/¹³C) and FT-IR spectroscopy. For example, the pyrazole ring protons appear as distinct singlets at δ 7.5–8.0 ppm in ¹H NMR .

Q. How is the crystal structure of this compound determined?

- Experimental Design : Single-crystal X-ray diffraction (SCXRD) is performed using a Rigaku R-AXIS RAPID diffractometer (MoKα radiation, λ = 0.71073 Å). Data collection parameters: θ range = 3.2–27.4°, T = 293 K .

- Refinement : Use SHELXS-97 for structure solution and SHELXL-97 for refinement. Hydrogen bonding (e.g., N–H⋯N and N–H⋯O interactions) is analyzed using SHELXTL software . Key metrics: R factor < 0.05, wR < 0.14 .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Protocols :

- ¹H/¹³C NMR : Identify benzyl (δ 4.3–4.5 ppm for –CH₂–) and pyrazole (δ 7.5–8.0 ppm) groups.

- FT-IR : Confirm amide C=O stretch (~1650 cm⁻¹) and N–H bending (~1550 cm⁻¹) .

- Mass Spectrometry : ESI-MS (m/z calculated for C₁₁H₁₂N₄O: 216.25; observed: 217.1 [M+H]⁺) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., Aquaporin-3)?

- Methodology :

Docking : Use AutoDock Vina to screen binding poses. Parameters: grid size = 60 × 60 × 60 Å, exhaustiveness = 20.

MD Simulations : Run 100 ns simulations in GROMACS with CHARMM36 force field. Analyze H-bond persistence (e.g., Asn60 and Arg218 interactions) and RMSD (<2.0 Å for stability) .

- Data Contradictions : Docking may prioritize π-π interactions, while MD simulations reveal transient H-bonds. Cross-validate with experimental IC₅₀ assays .

Q. How to resolve discrepancies in hydrogen-bonding networks observed in crystallographic data?

- Approach :

- Electron Density Maps : Use Olex2 or Coot to validate H-bond assignments (e.g., N–H⋯O distance ~2.8–3.0 Å).

- Thermal Motion Analysis : High B-factors (>30 Ų) may indicate dynamic disorder; exclude such interactions from supramolecular analyses .

Q. What strategies optimize supramolecular assembly in metal coordination complexes using this ligand?

- Design Principles :

- Chelation : The pyrazole N-atom and amide O-atom act as bidentate ligands. Test with transition metals (e.g., Mn²⁺, Co²⁺) in DMSO/water at pH 6–7.

- Crystallization : Slow diffusion of diethyl ether into a saturated DMF solution yields single crystals. Validate coordination geometry via SCXRD .

Q. How to address toxicity and safety concerns during handling?

- Safety Protocols :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.